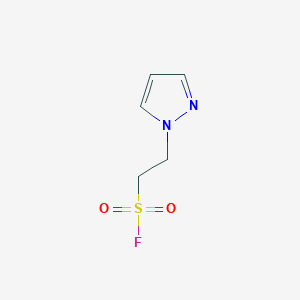
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole
Vue d'ensemble
Description
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.
Aromatic Substitution: Another method involves the substitution of a pre-formed pyrazole ring with bromine and chlorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reagent concentration.
Purification Techniques: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrazole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents like amines, thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted pyrazoles, while nucleophilic substitution can produce amine or thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industry:
Agrochemicals: The compound is explored for its potential use as an active ingredient in pesticides and herbicides.
Materials Science:
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects.
Comparaison Avec Des Composés Similaires
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: Similar compounds include other substituted pyrazoles such as 3-(4-bromophenyl)-4-chloro-5-methyl-1H-pyrazole and 3-(3-bromophenyl)-4-chloro-1H-pyrazole.
Uniqueness:
Substitution Pattern: The specific substitution pattern of bromine, chlorine, and methyl groups on the pyrazole ring gives this compound unique chemical and biological properties.
Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPGHJVAAVYQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


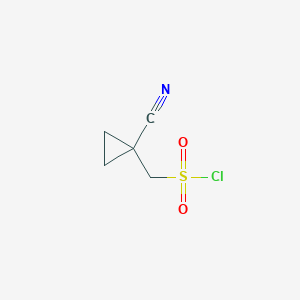
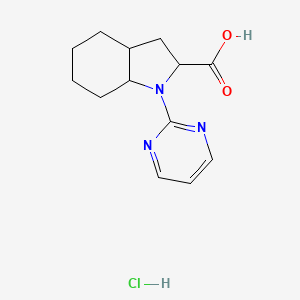
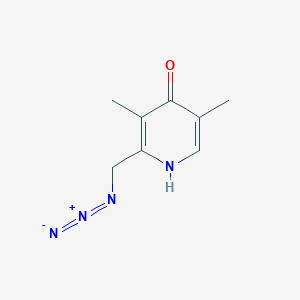
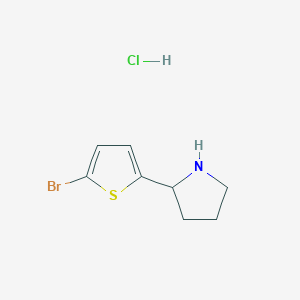
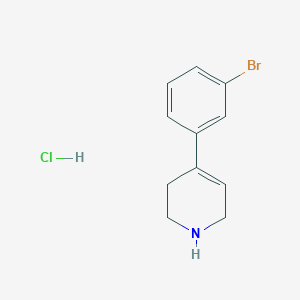
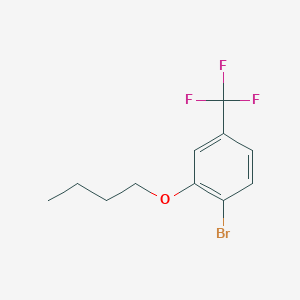
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)

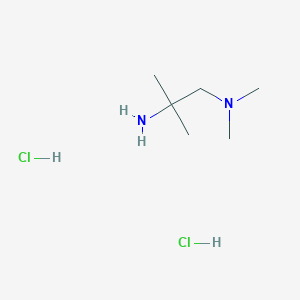

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
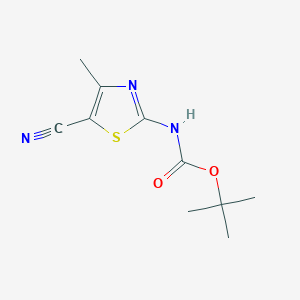
![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
